molecular formula C10H22O B1670015 4-Decanol CAS No. 2051-31-2

4-Decanol

Cat. No. B1670015
CAS RN: 2051-31-2
M. Wt: 158.28 g/mol
InChI Key: DTDMYWXTWWFLGJ-SNVBAGLBSA-N
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Description

4-Decanol, also known as Decan-4-ol, is a compound with the chemical formula C10H22O . It has a molecular weight of 158.28108 g/mol . It is a compound isolated from the roots of Valeriana jatamansi Jones and Epilobium angustifolium L. and may have anti-inflammatory and antioxidant activities .


Synthesis Analysis

The synthesis of alcohols like 4-Decanol often involves reversing the steps shown in the examples of alcohol synthesis. This approach is called retrosynthetic analysis . A specific synthesis method for 4-Decanol was not found in the search results.


Molecular Structure Analysis

The 4-Decanol molecule contains a total of 32 bonds. There are 10 non-H bonds, 7 rotatable bonds, 1 hydroxyl group, and 1 secondary alcohol . The 2D chemical structure image of 4-Decanol is also called the skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

4-Decanol is a clear, colorless liquid under standard conditions of temperature and pressure . It has a molecular weight of approximately 158.281 Da . The melting point of 4-Decanol is -28°C, and it boils at 230°C .

Scientific Research Applications

Cold Chain Transport

Scientific Field: Materials Engineering

Methods of Application: The composite PCMs are prepared using 1-decanol, expanded graphite (EG) with high thermal conductivity, and silica aerogel (SA), which is often used for thermal insulation protection . These materials are combined using the vacuum absorption method .

Results or Outcomes: The composite PCMs maintain good thermal stability even after 220 heating/cooling cycles . They effectively maintain the temperature and acidity of yogurt for several hours without any cooling system, suggesting broad application prospects in cold chain transport of temperature-sensitive products such as food, medicine, and vaccine .

Plasticizers

Scientific Field: Industrial Chemistry

Methods of Application: The specific methods of application are not detailed in the sources, but generally, plasticizers are mixed with the raw plastic materials during the manufacturing process to alter their properties .

Results or Outcomes: The addition of decanol-based plasticizers enhances the flexibility, durability, and longevity of the final plastic products .

Lubrication

Scientific Field: Tribology

Methods of Application: The study involves analyzing the changes in electrostatic interaction energy, molecular structure, and chemical reactions during the friction process .

Results or Outcomes

The simulation revealed a notable reduction in the coefficient of friction for nano-ZnO, decreasing from 0.49 (at 0.5 GPa and 100 m/s) to 0.18 (at 3 GPa and 20 m/s). This improvement is attributed to the enhanced adsorption ability and temperature stabilization provided by the decanol lubricant .

Personal Care and Cosmetics

Scientific Field: Cosmetology

Methods of Application: Decanol is added to the formulation of these products for its emollient nature, which helps in moisturizing and smoothing the skin, enhancing the product’s overall texture and feel .

Results or Outcomes: The addition of Decanol improves the texture and feel of the cosmetic products, providing a moisturizing effect and enhancing skin conditioning .

Flavor and Fragrance Industry

Scientific Field: Food Science and Perfumery

Methods of Application: Decanol is added to these products for its pleasant odor, enhancing the overall sensory experience .

Results or Outcomes: The addition of Decanol contributes to the pleasant aroma of perfumes and colognes, and enhances the flavor of food and beverages .

Pharmaceuticals

Scientific Field: Pharmaceutical Sciences

Methods of Application: Decanol is added to the formulation of various drugs to improve their solubility and enhance their absorption through the skin .

Results or Outcomes: The addition of Decanol improves the effectiveness of various drugs by enhancing their absorption through the skin .

Surfactants and Detergents

Scientific Field: Industrial Chemistry

Methods of Application: The specific methods of application are not detailed in the sources, but generally, surfactants and detergents are mixed with the raw materials during the manufacturing process to alter their properties .

Results or Outcomes: The addition of Decanol-based surfactants and detergents enhances the cleaning action of the final products .

Pharmaceuticals

Scientific Field: Pharmaceutical Sciences

Methods of Application: Decanol is added to the formulation of various drugs to improve their solubility and enhance their absorption through the skin .

Results or Outcomes: The addition of Decanol improves the effectiveness of various drugs by enhancing their absorption through the skin .

Safety And Hazards

4-Decanol is a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling 4-Decanol .

properties

IUPAC Name

decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDMYWXTWWFLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870927
Record name 4-​Decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Decanol

CAS RN

2051-31-2
Record name 4-Decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-31-2
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Record name Decan-4-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DECANOL
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2637
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Record name 4-​Decanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decan-4-ol
Source European Chemicals Agency (ECHA)
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Record name 4-Decanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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